molecular formula C16H14ClN5O2 B5647223 N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5647223
M. Wt: 343.77 g/mol
InChI Key: ASTTZWGVUXPTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves a series of steps, including converting aromatic organic acids into corresponding esters, hydrazides, and thiol compounds. These are then reacted with bromoacetamides in the presence of solvents like N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the spatial arrangement of atoms, bond lengths, and angles, contributing to understanding the compound's physical and chemical behaviors. For instance, certain chlorophenyl acetamides show specific orientations and interactions in their crystal forms, which can be understood through X-ray structural analysis (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds involve interactions with enzymes or potential bioactivity. For example, some chlorophenyl acetamides exhibit activity against enzymes like acetylcholinesterase, which can be relevant for pharmaceutical applications (Rehman et al., 2013).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-12-8-6-11(7-9-12)16-19-21-22(20-16)10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTTZWGVUXPTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6594338

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